1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxybenzofuran moiety, and a thiazolylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling to form the final urea derivative. Key steps may include:
Formation of the Benzofuran Intermediate: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Synthesis of the Thiazole Intermediate: This often involves the reaction of thioamides with α-haloketones.
Coupling Reaction: The benzofuran and thiazole intermediates are then coupled using reagents like isocyanates or carbodiimides to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Amino derivatives, thioethers.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its antimicrobial properties, particularly against resistant bacterial strains.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Thiazole Derivatives: Similar to the thiazole moiety in the compound, these derivatives are studied for their antitumor and cytotoxic activities.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-26-16-4-2-3-13-9-17(27-18(13)16)15-11-28-20(23-15)24-19(25)22-10-12-5-7-14(21)8-6-12/h2-9,11H,10H2,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRJJWBDLEAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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